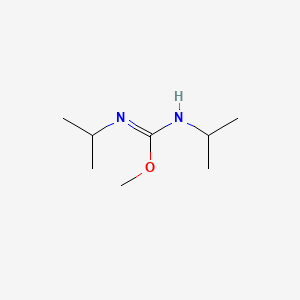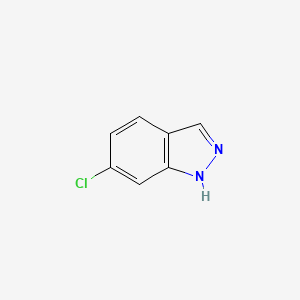
6-Chloro-1H-indazole
概要
説明
6-クロロ-1H-インダゾールは、インダゾールファミリーに属する複素環式芳香族有機化合物です。インダゾールは、その多様な生物活性で知られており、さまざまな薬理学的に活性な分子に一般的に見られます。
科学的研究の応用
6-Chloro-1H-indazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用機序
6-クロロ-1H-インダゾールの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。たとえば、細胞シグナル伝達経路に重要な役割を果たすホスホイノシチド3-キナーゼの阻害剤として機能できます。 この化合物は、これらの経路を調節する能力により、さまざまな疾患の治療における治療の可能性を持っています .
類似の化合物:
1H-インダゾール: 塩素置換基が欠如しているため、化学反応性と生物活性が異なります。
2H-インダゾール: 異なる特性を持つもう1つの互変異性体。
6-フルオロ-1H-インダゾール: 塩素ではなくフッ素原子を持つ類似の構造。反応性と用途が異なります
独自性: 6-クロロ-1H-インダゾールは、塩素原子の存在により、その反応性とさまざまな用途の可能性を高めているため、独特です。 この置換は、生物活性にも影響を与え、医薬品化学研究にとって貴重な化合物となっています .
Safety and Hazards
将来の方向性
Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities. Future research may focus on developing methods to construct these heterocycles with better biological activities . The medicinal properties of indazole need to be explored further for the treatment of various pathological conditions .
生化学分析
Biochemical Properties
6-Chloro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2, this compound exhibits anti-inflammatory properties . Additionally, this compound has been shown to interact with phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways, thereby affecting cellular processes such as growth and survival .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . This compound also affects the expression of genes involved in cell survival and apoptosis, such as Bcl-2 and p53 . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell growth .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound binds to the active site of COX-2, preventing the enzyme from catalyzing the production of pro-inflammatory mediators . Additionally, this compound can inhibit PI3K by binding to its catalytic subunit, thereby blocking downstream signaling pathways involved in cell growth and survival . These interactions result in the modulation of various cellular processes and contribute to the compound’s pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as sustained inhibition of cell proliferation and induction of apoptosis . These long-term effects are particularly relevant in the context of cancer research, where this compound has shown promise as a potential therapeutic agent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively modulates target enzymes and signaling pathways . At higher doses, this compound can induce toxic effects, such as liver damage and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications . These findings highlight the need for careful dose management in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby altering metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Once inside the cell, this compound can bind to specific proteins, such as albumin, which facilitates its distribution to different tissues . The compound’s localization and accumulation within tissues are critical for its pharmacological effects and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, this compound can interact with transcription factors and modulate gene expression, while in the mitochondria, it can affect energy production and apoptosis . These subcellular interactions are essential for the compound’s overall biochemical and pharmacological properties.
準備方法
合成経路と反応条件: 6-クロロ-1H-インダゾールの合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、オルト置換ベンジリデンヒドラジンの環化です。 たとえば、2-クロロベンズアルデヒドとヒドラジンを酸性条件下で反応させると、6-クロロ-1H-インダゾールが得られます 。 別の方法には、遷移金属触媒反応、たとえば銅触媒による2-クロロベンゾニトリルとヒドラジンの環化があります .
工業生産方法: 6-クロロ-1H-インダゾールの工業生産には、通常、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が伴います。 連続フローリアクターと自動合成プラットフォームを使用すると、生産プロセスの効率とスケーラビリティを向上させることができます .
化学反応の分析
反応の種類: 6-クロロ-1H-インダゾールは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応する酸化物を形成するために酸化できます。
還元: 還元反応により、水素化された誘導体が得られます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物:
酸化: インダゾール酸化物の形成。
還元: 水素化されたインダゾール誘導体の形成。
4. 科学研究への応用
6-クロロ-1H-インダゾールは、以下を含む科学研究において幅広い用途があります。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤や受容体モジュレーターとしての可能性が研究されています。
医学: 抗がん、抗炎症、抗菌特性が調査されています。
特性
IUPAC Name |
6-chloro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZQHUVRBPILAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329119 | |
| Record name | 6-Chloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-25-9 | |
| Record name | 698-25-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 6-chloro-1H-indazole as highlighted in the research?
A1: Research indicates that this compound exhibits inhibitory activity against Lactoperoxidase (LPO) []. LPO is an important antimicrobial enzyme found in biological systems, contributing to natural defenses against various microorganisms. The study demonstrated that this compound, along with other indazole derivatives, effectively inhibited LPO activity, suggesting its potential as a lead compound for developing novel antimicrobial agents. Further research is needed to fully understand its mechanism of action and potential applications in this area.
Q2: How does the structure of this compound relate to its activity as an LPO inhibitor?
A2: While the provided research [] doesn't delve into the specific structure-activity relationship of this compound and LPO inhibition in detail, it does highlight that all tested indazole derivatives, including this compound, demonstrated inhibitory effects. This suggests that the core indazole structure plays a crucial role in binding to and inhibiting LPO. Further investigation into the specific interactions between the chlorine atom at the 6th position and the enzyme's active site would be necessary to fully elucidate its contribution to inhibitory potency.
Q3: Has this compound been explored in the context of cancer research?
A3: While this compound itself isn't directly mentioned in the context of cancer research in the provided papers, a closely related compound, 5-aziridinyl-6-chloro-1H-indazole-4,7-dione (8a), displayed significant antitumor activity against Ehrlich ascites carcinoma and P-388 lymphocytic leukemia cells []. This suggests that modifications to the core structure of this compound, such as the introduction of an aziridine group and a 4,7-dione moiety, can lead to potent antitumor activity. This finding highlights the potential of this compound as a scaffold for developing novel anticancer agents.
Q4: Are there efficient synthesis methods available for this compound?
A4: While a specific synthesis route for this compound isn't detailed in the provided research, a related compound, 4-bromo-6-chloro-1H-indazole, was successfully synthesized []. This synthesis involved a multi-step process starting from 2-fluoroaniline and utilizing reactions such as chlorination, bromination, diazotization, and reaction with hydrazine hydrate. This suggests that similar synthetic strategies could be adapted for the synthesis of this compound by employing appropriate starting materials and reaction conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-6-ethoxybenzo[d]thiazole](/img/structure/B1362606.png)

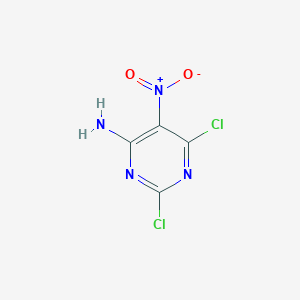
![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid](/img/structure/B1362612.png)
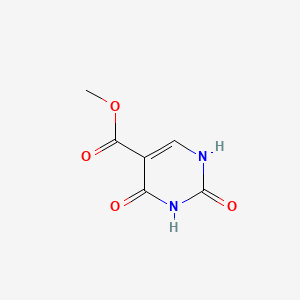
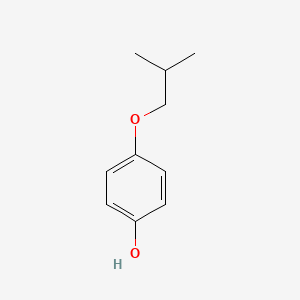
![5-[(4-Bromophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1362618.png)
![Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1362619.png)
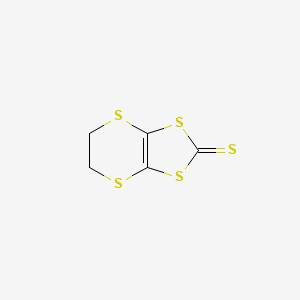
![2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B1362629.png)


